molecular formula C16H18N6O B12177148 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]propanamide

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]propanamide

Cat. No.: B12177148
M. Wt: 310.35 g/mol
InChI Key: WAVKWYADJBAFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]propanamide is a complex organic compound that features both pyrazole and triazole rings. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the triazole ring, and finally, the coupling of these two rings with a propanamide linker.

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of Triazole Ring:

    Coupling Reaction: The final step involves coupling the pyrazole and triazole rings with a propanamide linker using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced conductivity.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]propanamide is unique due to its dual heterocyclic structure, which imparts a combination of biological activities and chemical reactivity. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C16H18N6O

Molecular Weight

310.35 g/mol

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]propanamide

InChI

InChI=1S/C16H18N6O/c1-10-14(11(2)21-20-10)6-7-15(23)19-13-5-3-4-12(8-13)16-17-9-18-22-16/h3-5,8-9H,6-7H2,1-2H3,(H,19,23)(H,20,21)(H,17,18,22)

InChI Key

WAVKWYADJBAFPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NC2=CC=CC(=C2)C3=NC=NN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.